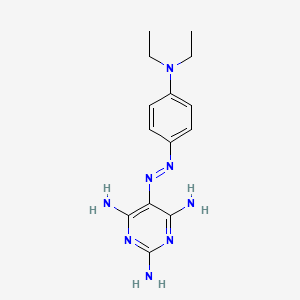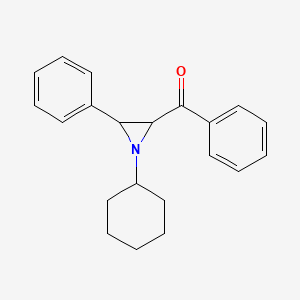
cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone is a complex organic compound that features a unique structure combining cyclohexyl, phenyl, and aziridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone typically involves the reaction of cyclohexylamine with phenylacetyl chloride to form an intermediate, which is then reacted with phenylaziridine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The aziridine group is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone: shares similarities with other aziridine-containing compounds, such as:
Uniqueness
The uniqueness of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone lies in its specific combination of cyclohexyl, phenyl, and aziridine groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
40447-11-8 |
|---|---|
Fórmula molecular |
C21H23NO |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(1-cyclohexyl-3-phenylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H23NO/c23-21(17-12-6-2-7-13-17)20-19(16-10-4-1-5-11-16)22(20)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2 |
Clave InChI |
FAJJGXYGLDMYOP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
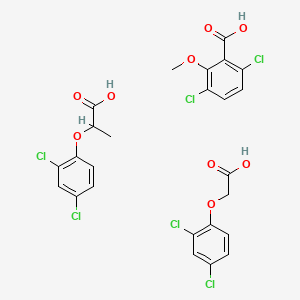
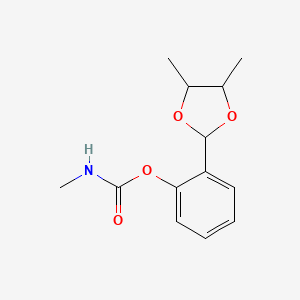
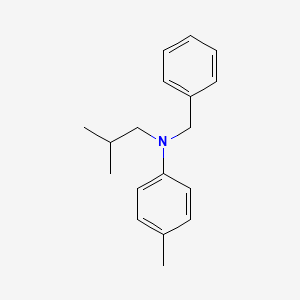
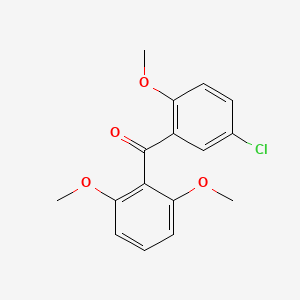
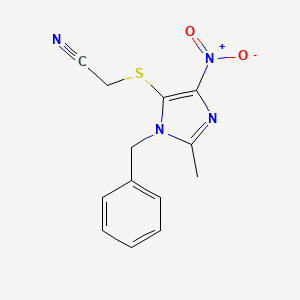
![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)

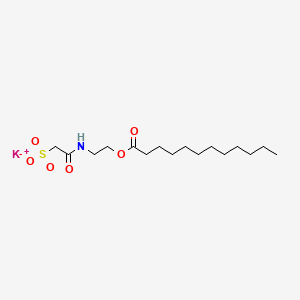

![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)
![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)
